

Spectroscopic Profile of 2-(Bromomethyl)pyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-(Bromomethyl)pyridine

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Bromomethyl)pyridine** (also known as 2-picolyl bromide), a versatile reagent in synthetic organic chemistry and a key building block in the development of pharmaceutical compounds. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-(Bromomethyl)pyridine**. It is important to note that while data for the hydrobromide salt is experimentally available, the data for the free base is often predicted based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Data of **2-(Bromomethyl)pyridine**

Proton Assignment	Predicted Chemical Shift (δ) ppm (Free Base)	Multiplicity	Coupling Constant (J) Hz
H6	~8.5	d	~4.8
H4	~7.7	td	~7.7, 1.8
H5	~7.3	d	~7.8
H3	~7.2	ddd	~7.5, 4.8, 1.2
CH ₂	~4.5	s	-

Note: Chemical shifts are referenced to tetramethylsilane (TMS) in CDCl₃. The predicted values for the free base are based on data from analogous compounds. For comparison, the ¹H NMR spectrum of pyridine shows signals for α -protons at δ 8.5, γ -protons at δ 7.5, and β -protons at δ 7.0[1]. The bromomethyl protons are typically observed in the region of δ 3.4–4.7 ppm[2].

Table 2: ¹³C NMR Data of 2-(Bromomethyl)pyridine

Carbon Assignment	Predicted Chemical Shift (δ) ppm (Free Base)
C2	~157
C6	~149
C4	~137
C5	~123
C3	~121
CH ₂	~33

Note: Chemical shifts are referenced to TMS in CDCl₃. The predicted values for the free base are based on data from analogous compounds. For comparison, the ¹³C NMR spectrum of pyridine shows signals at $\delta(\alpha\text{-C}) = 150$ ppm, $\delta(\beta\text{-C}) = 124$ ppm, and $\delta(\gamma\text{-C}) = 136$ ppm[1].

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **2-(Bromomethyl)pyridine**

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
3100-3000	C-H (aromatic) stretch	Medium
1600-1580	C=C (aromatic) stretch	Strong
1480-1430	C=C (aromatic) stretch	Strong
1250-1200	C-N stretch	Medium
780-740	C-H (aromatic) out-of-plane bend	Strong
700-600	C-Br stretch	Strong

Note: The IR spectrum of **2-(bromomethyl)pyridine** hydrobromide shows characteristic peaks, and the data for the free base is predicted based on the functional groups present.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation of **2-(Bromomethyl)pyridine**

m/z	Ion	Comments
171/173	[C ₆ H ₆ BrN] ⁺	Molecular ion (M ⁺) with characteristic 1:1 isotopic pattern for Bromine.
92	[C ₆ H ₆ N] ⁺	Loss of Br radical. This is often the base peak.
91	[C ₆ H ₅ N] ⁺	Loss of H from the [M-Br] ⁺ fragment.
65	[C ₅ H ₅] ⁺	Fragmentation of the pyridine ring.

Note: The mass spectrum is characterized by a prominent molecular ion peak with an isotopic pattern indicative of a single bromine atom. The base peak typically corresponds to the loss of the bromine radical to form the picolyl cation.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may be adapted based on the specific instrumentation available.

NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation:
 - Accurately weigh 10-20 mg of **2-(Bromomethyl)pyridine** for ^1H NMR or 50-100 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters:
 - Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
 - ^1H NMR:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-64.
 - Relaxation Delay: 1-5 seconds.
 - ^{13}C NMR:
 - Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.

- Relaxation Delay: 2-5 seconds.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Perform phase and baseline corrections.
 - Reference the spectra to the TMS signal (0.00 ppm for ^1H NMR) or the solvent signal (77.16 ppm for CDCl_3 in ^{13}C NMR).
 - Integrate the peaks in the ^1H NMR spectrum and pick peaks for both ^1H and ^{13}C spectra.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of **2-(Bromomethyl)pyridine** between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
 - KBr Pellet (for solid hydrobromide salt): Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
- Instrument Parameters:
 - Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Data Acquisition and Processing:
 - Record a background spectrum of the empty sample holder or clean salt plates.
 - Acquire the sample spectrum.

- The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

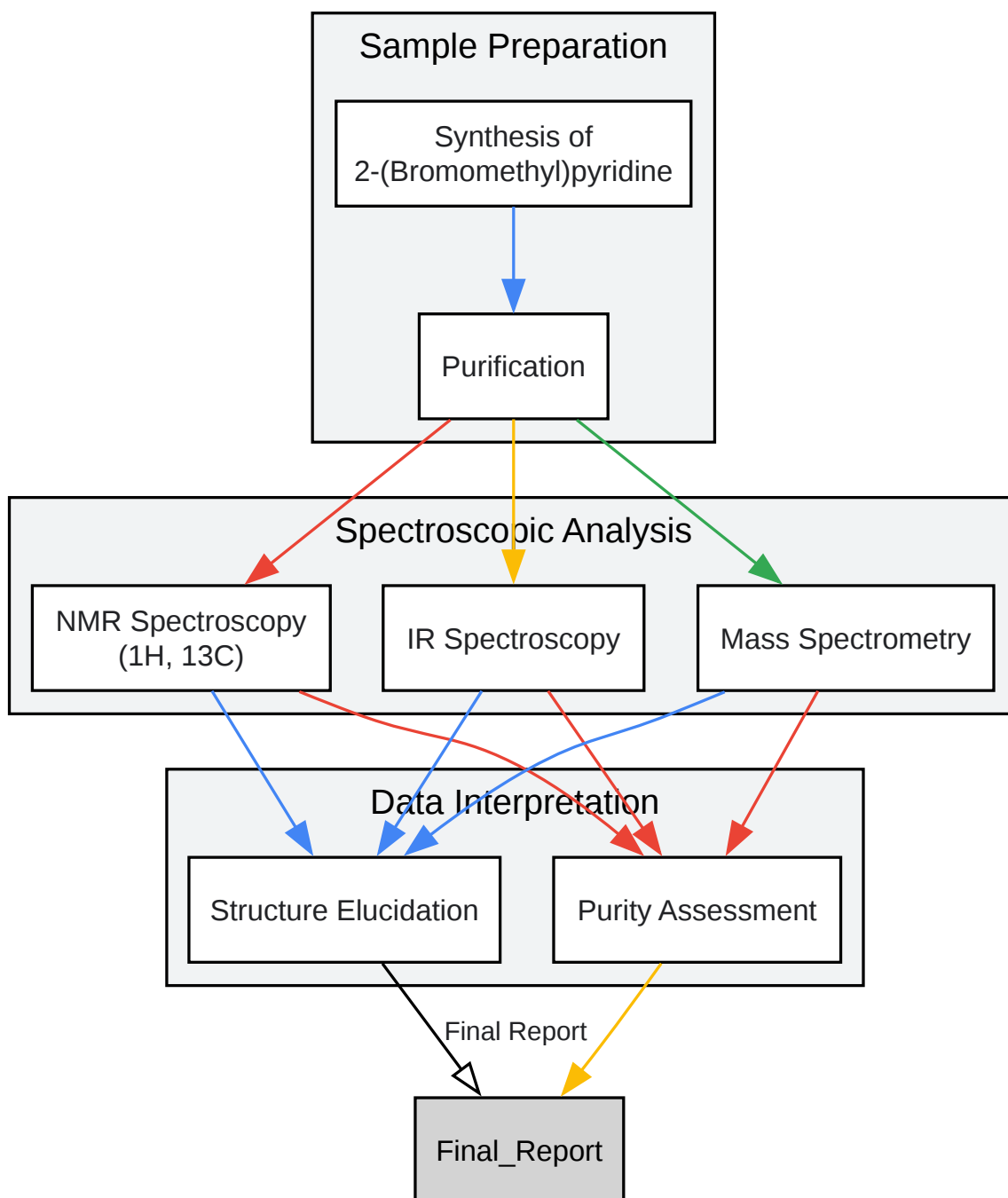
- Sample Introduction and Ionization:
 - Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is suitable due to the volatility of the compound.
 - Sample Preparation: Dissolve a small amount of **2-(Bromomethyl)pyridine** in a volatile solvent such as dichloromethane or ethyl acetate.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
- Instrument Parameters:
 - GC Column: A non-polar capillary column (e.g., DB-5ms).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at a suitable temperature (e.g., 100 °C) and ramp up to a final temperature (e.g., 280 °C).
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 40-350.
- Data Analysis:
 - Identify the molecular ion peak and its isotopic pattern.
 - Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-(Bromomethyl)pyridine**.

Spectroscopic Analysis Workflow for 2-(Bromomethyl)pyridine

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Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of **2-(Bromomethyl)pyridine**.

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References

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